S-(2-Benzothiazolyl)cysteine

概要

説明

S-(2-Benzothiazolyl)cysteine: is a synthetic compound that combines the structural features of benzothiazole and cysteineThe compound is characterized by its molecular formula C10H10N2O2S2 and a molecular weight of 254.33 g/mol .

準備方法

Synthetic Routes and Reaction Conditions:

Condensation Method: One common method for synthesizing S-(2-Benzothiazolyl)cysteine involves the condensation of ortho-aminobenzenethiols with carboxylic acid derivatives.

Cyclization Method: Another method includes the base-induced cyclization of ortho-haloanilides.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: S-(2-Benzothiazolyl)cysteine can undergo oxidation reactions, often resulting in the formation of disulfide bonds.

Reduction: The compound can be reduced to break disulfide bonds, reverting to its thiol form.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzothiazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Solvents: Aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation Products: Disulfides.

Reduction Products: Thiols.

Substitution Products: Various substituted benzothiazole derivatives.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

S-(2-Benzothiazolyl)cysteine serves as a valuable building block in organic synthesis. Its structure allows for participation in various chemical transformations, making it useful for creating more complex molecules. The compound can be synthesized using solid-phase synthesis methods, which enhances its utility in the development of novel compounds .

Biological Applications

Fluorescent Probe for Thiol Detection

In biological research, this compound is utilized as a fluorescent probe for detecting cysteine and other thiol-containing compounds. Its fluorescence properties enable real-time monitoring of biological processes, which is crucial for understanding cellular functions and signaling pathways .

Role in Enzymatic Reactions

BTC has been investigated as a substrate for cysteine S-conjugate β-lyases, enzymes that catalyze β-elimination reactions with cysteine S-conjugates. These enzymes play an important role in the metabolism of various xenobiotics and endogenous compounds, highlighting BTC's relevance in toxicology and drug metabolism studies .

Medical Applications

Potential Drug Development Candidate

The ability of this compound to interact with biological molecules positions it as a candidate for drug development. Its reactivity with proteins and other biomolecules may lead to the discovery of new therapeutic agents targeting various diseases .

Industrial Applications

Material Production

In industrial settings, this compound is employed in the production of materials with specific properties. Its stability and reactivity make it suitable for use in polymers and coatings, contributing to advancements in material science .

Case Study 1: Enzymatic Activity Investigation

A study examined the β-lyase activity of rat erythrocytes using S-(2-benzothiazolyl)-L-cysteine as a model substrate. The findings indicated that BTC could undergo enzymatic reactions leading to the formation of reactive sulfur species, which are critical for understanding metabolic pathways involving cysteine conjugates .

Case Study 2: Fluorescence-Based Detection

Research has demonstrated the use of BTC as a fluorescent probe to detect thiols in biological samples. This application is particularly beneficial for monitoring redox states within cells, providing insights into oxidative stress and related diseases .

作用機序

S-(2-Benzothiazolyl)cysteine exerts its effects primarily through interactions with cysteine S-conjugate β-lyases. These enzymes catalyze β-elimination reactions, resulting in the formation of reactive sulfur-containing fragments . These fragments can modify proteins and enzymes, influencing various biochemical pathways .

類似化合物との比較

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): Known for its nephrotoxic effects.

S-Allyl-L-cysteine (SAC): Found in garlic, known for its chemopreventive properties.

Uniqueness:

Structural Features: The presence of the benzothiazole ring in S-(2-Benzothiazolyl)cysteine distinguishes it from other cysteine derivatives.

Applications: Its use in fluorescent probes and bioimaging sets it apart from other similar compounds.

生物活性

S-(2-Benzothiazolyl)cysteine (BTC) is a sulfur-containing compound that has garnered attention due to its biological activities, particularly in the context of toxicity and metabolic pathways. This article provides a comprehensive overview of the biological activity of BTC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

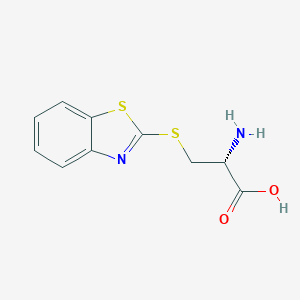

BTC is characterized by the presence of a benzothiazole moiety attached to a cysteine backbone. Its structure can be represented as follows:

This compound is known for its role as a cysteine conjugate, participating in various biochemical reactions that can lead to both beneficial and harmful effects in biological systems.

1. Toxicological Effects

BTC has been studied for its toxicological effects, particularly in relation to its metabolites. Research indicates that BTC can undergo metabolic conversion leading to the formation of reactive species that may contribute to cellular toxicity.

- Case Study : A study on the toxicity of BTC in rat models revealed significant increases in hepatocellular carcinoma incidences when exposed to BTC over prolonged periods. The study reported that exposure to BTC resulted in a dose-dependent increase in liver tumors, with 58% of rats developing hepatocellular carcinoma at higher concentrations .

| Exposure Group | Incidence of Hepatocellular Carcinoma (%) |

|---|---|

| Control | 8% |

| Low Dose | 32% |

| Intermediate Dose | 47% |

| High Dose | 58% |

2. Metabolic Pathways

BTC is primarily metabolized by cysteine conjugate beta-lyase, an enzyme that plays a crucial role in the bioactivation of cysteine conjugates. This metabolic pathway is significant for understanding the compound's biological effects.

- Research Findings : A study demonstrated that BTC serves as a substrate for cysteine conjugate beta-lyase, resulting in the formation of reactive thiol species that can interact with cellular macromolecules, potentially leading to oxidative stress and apoptosis .

3. Role in Reactive Oxygen Species (ROS) Generation

BTC has been implicated in ROS generation, which is a critical factor in many cellular processes including signaling and apoptosis.

- Experimental Data : In vitro studies using human placental BeWo cells showed that BTC exposure led to increased ROS production, particularly under conditions that promote syncytialization. This suggests that BTC may enhance oxidative stress responses within these cells .

The mechanisms through which BTC exerts its biological effects include:

- Cysteine Conjugate Beta-Lyase Activity : The conversion of BTC into reactive metabolites via beta-lyase activity contributes significantly to its toxicological profile.

- Oxidative Stress Induction : The generation of ROS from BTC metabolism can lead to cellular damage and apoptosis.

Summary of Key Findings

- Toxicity : BTC exposure is associated with a high incidence of liver tumors in rodent models.

- Metabolism : It is metabolized by cysteine conjugate beta-lyase, leading to the formation of reactive species.

- Oxidative Stress : BTC promotes ROS generation, impacting cellular health and function.

特性

IUPAC Name |

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBPTLCTECPKGY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192947 | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-82-6 | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。